molecular formula C8H8N4 B13459441 3-(1H-pyrazol-1-yl)pyridin-4-amine

3-(1H-pyrazol-1-yl)pyridin-4-amine

Cat. No.: B13459441
M. Wt: 160.18 g/mol
InChI Key: PSMWEWJBZXBKJY-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-1-yl)pyridin-4-amine (CAS 1563532-58-0) is a high-value 1H-pyrazolo[3,4-b]pyridine derivative, a scaffold of significant interest in medicinal chemistry due to its close structural resemblance to purine bases adenine and guanine . This resemblance makes it a privileged structure for designing novel bioactive molecules, particularly as tyrosine kinase inhibitors (TKI) . The compound features a versatile pyrazole ring fused with an aminopyridine, offering multiple sites for further functionalization to explore structure-activity relationships and optimize drug-like properties. Researchers utilize this scaffold in various biomedical applications, with over 300,000 unique 1H-pyrazolo[3,4-b]pyridine structures described in the scientific literature . Its core structure is a key intermediate in synthesizing compounds for investigating pathways relevant to oncology and other disease areas. The molecular formula is C 8 H 8 N 4 with a molecular weight of 160.18 g/mol . For Research Use Only. This product is not intended for diagnostic or therapeutic uses in humans. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing its handling and use.

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

3-pyrazol-1-ylpyridin-4-amine

InChI

InChI=1S/C8H8N4/c9-7-2-4-10-6-8(7)12-5-1-3-11-12/h1-6H,(H2,9,10)

InChI Key

PSMWEWJBZXBKJY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=C(C=CN=C2)N

Origin of Product

United States

Preparation Methods

Cyclization of 3-Hydrazinopyridine with Activated Acrylonitriles

One of the most effective methods reported involves the cyclization of 3-hydrazinopyridine derivatives with activated acrylonitrile compounds to form pyrazole rings. A notable example is the reaction of 3-hydrazinopyridine dihydrochloride with 3-ethoxyacrylonitrile in the presence of an alkali metal alkoxide base in an aliphatic alcohol solvent (ethanol or methanol). This reaction proceeds at temperatures ranging from 25 °C to 100 °C and yields 3-(3-amino-1H-pyrazol-1-yl)pyridine intermediates with good efficiency.

Reaction Conditions and Yields:

Parameter Value/Range
Starting materials 3-hydrazinopyridine dihydrochloride, 3-ethoxyacrylonitrile
Solvent (C1-C4) aliphatic alcohol (e.g., ethanol)
Base Alkali metal (C1-C4) alkoxide (e.g., sodium ethoxide)
Temperature 25 °C to 100 °C
Molar ratio (hydrazine:acrylonitrile) 1:1.5 to 1:2
Base excess 2-5 equivalents
Yield Moderate to high (exact yields vary)

The cyclization involves nucleophilic attack of the hydrazine nitrogen on the activated acrylonitrile, followed by ring closure to form the pyrazole ring. The reaction is typically performed under reflux in ethanol with sodium ethoxide as the base.

Conversion of Amino Group to Pyridinyl Chloride via Sandmeyer Reaction

Following the formation of the 3-(3-amino-1H-pyrazol-1-yl)pyridine intermediate, the amino group at the pyrazole ring can be converted into a chloro group through a Sandmeyer reaction. This involves diazotization of the amino group with sodium nitrite in aqueous hydrochloric acid at low temperatures (0–25 °C) to form a diazonium salt, which is then treated with copper(I) chloride to substitute the diazonium group with chlorine.

Reaction Conditions:

Step Conditions
Diazotization 3-(3-amino-1H-pyrazol-1-yl)pyridine, aqueous HCl, NaNO2, 0–5 °C, 2 hours
Chlorination (Sandmeyer) Diazonium salt, CuCl (Cu(I) or Cu(II)), toluene or chloroform, 0–25 °C
Workup pH adjustment to 8–10 with NaOH, extraction with organic solvent

This two-step process yields 3-(3-chloro-1H-pyrazol-1-yl)pyridine, which can be further utilized or purified by chromatography or crystallization.

One-Pot Multi-Component Reactions for Pyrazole Derivatives

Alternative synthetic strategies involve one-pot multi-component reactions where 4-amino-5-hydrazinyl-1,2,4-triazole derivatives are reacted with acetylacetone, aromatic aldehydes, and phenacyl bromides under acidic or basic catalysis to form pyrazole-containing heterocycles. Although these methods focus on more complex fused systems, they provide insights into pyrazole ring formation via hydrazine condensation and cyclization steps.

For instance, in ethanol under reflux with triethylamine as base, the hydrazino group cyclizes with acetylacetone to form the pyrazole ring, followed by further condensation reactions to yield substituted pyrazolyl derivatives. This method is efficient and yields high purity products.

Nucleophilic Aromatic Substitution and Japp–Klingemann Reaction Sequence

A more recent approach to pyrazolo[4,3-b]pyridines involves nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridines with hydrazone anions generated via the Japp–Klingemann reaction. This sequence combines azo-coupling, deacylation, and pyrazole ring annulation in a one-pot manner. Although this method targets pyrazolo-fused pyridines, the mechanistic principles and intermediates are relevant for understanding pyrazole formation on pyridine rings.

This method is characterized by:

  • Use of stable arenediazonium tosylates
  • Mild reaction conditions
  • Operational simplicity
  • Isolation of N-acetyl hydrazone intermediates that convert to pyrazolo derivatives upon heating

Comparative Summary Table of Preparation Methods

Method Key Starting Materials Reaction Type Conditions Advantages Limitations
Cyclization of 3-hydrazinopyridine with acrylonitriles 3-hydrazinopyridine dihydrochloride, 3-ethoxyacrylonitrile Cyclization 25–100 °C, alkoxide base, ethanol High selectivity, moderate to high yield Requires careful base control
Sandmeyer reaction for amino to chloro conversion 3-(3-amino-1H-pyrazol-1-yl)pyridine Diazonium salt formation + substitution 0–25 °C, NaNO2, CuCl, aqueous HCl Well-established, efficient halogenation Handling diazonium salts requires caution
One-pot multi-component reactions Hydrazinyl-triazole, acetylacetone, aldehydes, phenacyl bromides Condensation and cyclization Reflux ethanol, triethylamine Efficient, high yield, no isolation of intermediates More complex substrates needed
SNAr + Japp–Klingemann sequence 2-chloro-3-nitropyridines, hydrazones Nucleophilic substitution + ring closure Mild, one-pot, aqueous conditions Operational simplicity, one-pot Specific to pyrazolo-fused systems
Direct pyrazole synthesis from amines Primary aliphatic/aromatic amines Direct N-substitution Mild, no inorganic reagents Simple, short reaction time Limited substrate scope reported

Mechanistic Insights and Reaction Optimization

  • The cyclization of 3-hydrazinopyridine with acrylonitriles proceeds via nucleophilic attack of hydrazine nitrogen on the activated double bond of acrylonitrile, followed by ring closure to form the pyrazole ring. Alkoxide bases facilitate deprotonation and cyclization steps.

  • The Sandmeyer reaction mechanism involves diazotization to form a diazonium intermediate, which undergoes copper-catalyzed substitution with chloride ions to yield the chloro-substituted pyrazole.

  • One-pot multi-component reactions leverage the reactivity of hydrazino groups with diketones and aldehydes to form pyrazole rings, with triethylamine acting as a base to promote condensation and ring closure.

  • The SNAr/Japp–Klingemann protocol involves initial substitution of the nitro group by hydrazone anions, followed by rearrangement and cyclization to form pyrazolo derivatives.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)pyridin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield various reduced forms of the compound .

Scientific Research Applications

3-(1H-pyrazol-1-yl)pyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)pyridin-4-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved often include inhibition of kinase activity, which is crucial in cell signaling and cancer progression .

Comparison with Similar Compounds

Structural Impact :

  • Pyrimidine or pyridine substitutions influence π-π stacking interactions in biological targets.
  • Bulky substituents (e.g., cyclopropyl, chloropyridine) modulate solubility and membrane permeability .

Key Observations :

  • Higher yields (e.g., 82% in ) are achieved via optimized cyclization using ammonium carbonate and acidic conditions.
  • Transition metal catalysis (e.g., CuBr in ) may improve coupling efficiency but requires precise stoichiometry .

Physical and Spectroscopic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ 229.28 104.0–107.0 δ 8.87 (d, J = 2 Hz, pyridine H)
3-Methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine C₇H₈N₆ 176.17 211–215 δ 9.10–8.87 (m, pyrimidine H)
1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine C₉H₉ClN₄ 208.65 N/A δ 7.52 (s, pyrazole H)

Trends :

  • Pyrimidine-substituted analogs exhibit higher melting points (e.g., 211–215°C) due to enhanced crystallinity .
  • Chlorine substitution () increases molecular weight but may reduce solubility in polar solvents.

Q & A

Q. Table 1: Comparative Analysis of Synthetic Routes

MethodCatalystSolventYield (%)Purity (HPLC)
Buchwald-HartwigPd(dba)₂DMSO17.998.5
Ullmann CouplingCuBrTHF22.397.8

Q. Table 2: Key Spectroscopic Benchmarks

TechniqueDiagnostic SignalReference
1H^1 \text{H} NMRδ 8.86 (pyridine H), δ 3.24 (NH₂)
HRMSm/z 215.1055 [M+H]+^+
X-raySpace group P1, α = 79.9°

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